4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-(Ethoxycarbonyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes an ethoxycarbonyl group and an oxabicyclohexane ring
Scientific Research Applications
4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and materials. In biology and medicine, its unique structure makes it a potential candidate for drug development and biochemical studies. Additionally, its properties are being explored for use in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specialized equipment and glassware, making it technically challenging and difficult to scale up. recent advancements have introduced more efficient and modular approaches using photochemistry to access new building blocks .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on improving scalability and efficiency. The use of photochemistry and other advanced synthetic techniques is being explored to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethoxycarbonyl and oxabicyclohexane groups, which provide unique reactivity patterns .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid include other bicyclic structures such as bicyclo[1.1.1]pentane and bicyclo[2.2.1]heptane . These compounds share structural similarities but differ in their chemical properties and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring structure.
Properties
IUPAC Name |
4-ethoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-2-13-7(12)8-3-9(4-8,6(10)11)14-5-8/h2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOFQIRJDSVCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230807-41-5 |
Source
|
Record name | 4-(ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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